molecular formula C20H19ClN4O2S2 B2729217 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1421452-78-9

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2729217
CAS No.: 1421452-78-9
M. Wt: 446.97
InChI Key: OYELRCJCFHWUFA-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, playing a central role in the development, differentiation, and activation of B-cells. This compound functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing aberrant B-cell signaling and activation. This mechanism of action makes it a valuable chemical probe for investigating the pathophysiology of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma , as well as autoimmune disorders like rheumatoid arthritis and lupus, where B-cell dysfunction is a key driver. Its research value is further underscored by its utility in studying resistance mechanisms to other BTK inhibitors and in exploring novel combination therapies. This product is intended for research applications in biochemistry, cell biology, and preclinical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S2/c1-11-8-23-20-25(19(11)27)13(10-28-20)7-17(26)22-9-16-12(2)24-18(29-16)14-5-3-4-6-15(14)21/h3-6,8,13H,7,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELRCJCFHWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's structure, synthesis, and biological activities, supported by data tables and relevant research findings.

Compound Structure and Synthesis

The compound features a complex structure comprising thiazole and pyrimidine moieties linked through a methylene bridge. The presence of a chlorinated phenyl group is significant as it may enhance the biological activity of the compound.

Chemical Structure

The molecular formula is C17H15ClN4O2SC_{17}H_{15}ClN_4O_2S with a molecular weight of approximately 402.9 g/mol. The structure can be represented as follows:

N 2 2 chlorophenyl 4 methylthiazol 5 yl methyl 2 6 methyl 5 oxo 3 5 dihydro 2H thiazolo 3 2 a pyrimidin 3 yl acetamide\text{N 2 2 chlorophenyl 4 methylthiazol 5 yl methyl 2 6 methyl 5 oxo 3 5 dihydro 2H thiazolo 3 2 a pyrimidin 3 yl acetamide}

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiazole ring via reaction of 2-chlorobenzaldehyde with thiosemicarbazide.
  • Methylation of the thiazole derivative.
  • Coupling with pyrimidine derivatives to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal carcinoma) cells.

Case Study:
In a study involving thiazole derivatives, one compound demonstrated an IC50 value lower than that of doxorubicin against both A549 and Caco-2 cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like Candida auris.

Research Findings:
A series of thiazole derivatives were tested for antimicrobial activity, revealing broad-spectrum efficacy against various pathogens, which supports the hypothesis that this compound could be similarly effective .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to participate in enzyme inhibition, while the pyrimidine component may modulate signaling pathways.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole + PyrimidineAnticancer
Compound BBenzothiazole + PyrimidineAntimicrobial
N-Acetyl CompoundThiazole + Chlorinated PhenylAnticancer/Antimicrobial

N-Acetyl derivatives often show enhanced activity due to the presence of electron-withdrawing groups which stabilize reactive intermediates during biological interactions .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds with thiazole moieties can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that thiazole-integrated pyridine derivatives displayed promising anticancer activity against human cancer cell lines such as MCF-7 and HepG2, with some compounds achieving IC50 values lower than standard chemotherapy agents like 5-fluorouracil .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activities. A specific analogue of thiazole was reported to effectively eliminate tonic extensor phases in animal models, suggesting that similar compounds may possess comparable properties . The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in recent reviews. Thiazole derivatives are known to modulate inflammatory pathways and may serve as lead compounds for developing new anti-inflammatory drugs . The unique structure of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide may enhance its effectiveness in this regard.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These may include the formation of thiazole rings followed by acetamide coupling reactions. The synthetic strategy often aims to optimize yield and purity while exploring various substituents to enhance biological activity.

Structural Characterization

Characterization of the compound is essential for understanding its biological interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Study: Anticancer Evaluation

In a study evaluating a series of thiazole derivatives against A549 lung adenocarcinoma cells, one compound demonstrated an IC50 value significantly lower than those of conventional chemotherapeutics, indicating high potency . The research emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study: Anticonvulsant Screening

Another study focused on a series of thiazole-based compounds assessed for anticonvulsant effects using the pentylenetetrazole (PTZ) model in mice. The results indicated that certain modifications led to improved protection indices compared to standard treatments . This highlights the therapeutic potential of thiazole derivatives in managing epilepsy.

Data Summary Table

Application AreaObserved EffectsReferences
AnticancerSignificant inhibition of cell proliferation
AnticonvulsantEffective in eliminating tonic extensor phases
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s thiazole-pyrimidine-acetamide architecture shares similarities with molecules analyzed in and . Key comparisons include:

Feature Target Compound Compound 1 () Compound z ()
Core Structure Thiazole + thiazolo[3,2-a]pyrimidine Rapamycin-derived macrocycle Thiazol-5-ylmethoxycarbonylamino + ureido linkage
Substituents 2-Chlorophenyl, methyl (thiazole); methyl, 5-oxo (pyrimidine) Region-specific hydroxyl and methoxy groups Hydroxy, diphenylhexane, methylureido
Functional Groups Acetamide bridge Ester and ketone functionalities Carbamate and ureido groups
NMR Profile Expected shifts influenced by 2-chlorophenyl (aromatic deshielding) and acetamide Distinct shifts in regions A (39–44) and B (29–36) due to substituent changes Not reported, but hydroxy and carbamate groups likely induce characteristic proton shifts
  • Key Observations: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from non-halogenated analogues. This substitution may enhance π-π stacking interactions in biological targets compared to methyl or methoxy groups in ’s compounds .

Physicochemical and Reactivity Trends

  • Lumping Strategy Implications : Per , compounds with similar core structures (e.g., thiazoles) but differing substituents can exhibit analogous reactivity or degradation pathways. For instance, the 5-oxo group in the thiazolo[3,2-a]pyrimidine moiety may undergo similar oxidation or nucleophilic addition reactions as ketone-containing analogues .
  • Synthetic Challenges : Unlike the dithiazolium salts in , which react with activated methylene compounds, the target compound’s fused-ring system likely requires specialized coupling strategies to preserve stereochemical integrity during synthesis .

Methodological Insights from Referenced Studies

  • Structural Elucidation : The use of NMR profiling () and crystallographic tools like SHELX () would be critical for resolving regiochemical ambiguities in the target compound, particularly in distinguishing the thiazole and pyrimidine ring systems .
  • Reactivity Predictions : ’s lumping approach supports grouping this compound with other thiazole-acetamides to model stability or metabolic pathways, though the 2-chlorophenyl group may necessitate separate evaluation .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of heterocyclic ring formation (thiazole and pyrimidine) and regioselective functionalization. Common challenges include low yields during cyclization steps and purification difficulties due to structural complexity.

  • Methodology :
    • Use triethylamine or DMF as a base/solvent to facilitate nucleophilic substitutions (e.g., acetamide bond formation) .
    • Monitor reactions via TLC or HPLC to track intermediate purity .
    • Optimize temperature (e.g., reflux for 4–6 hours) and stoichiometric ratios of reagents like chloroacetyl chloride to improve yield .

Q. How can the compound’s structural integrity be validated during synthesis?

Structural validation requires complementary analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., 416.88 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve crystallographic ambiguities using SHELX software for refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays to evaluate binding affinity .
  • Antimicrobial testing : Employ agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurities.

  • Methodology :
    • Replicate studies using standardized protocols (e.g., fixed DMSO concentrations ≤1% v/v).
    • Validate compound purity via HPLC (≥95%) and quantify degradation products .
    • Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to cross-verify results .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets .
  • Molecular docking : Model interactions with target proteins (e.g., COX-2, EGFR) using software like AutoDock Vina .
  • Metabolomics : Track metabolite changes in treated cells via LC-MS to map biochemical pathways .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • SHELX refinement : Use high-resolution X-ray data (≤1.0 Å) to model bond lengths/angles and validate stereochemistry .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands to refine structures from twinned crystals .
  • Electron density maps : Analyze residual density to detect conformational flexibility in the thiazolo-pyrimidine core .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Design of Experiments (DoE) : Apply factorial designs to optimize synthesis parameters (e.g., temperature, catalyst loading) .
    • Example: Use response surface methodology to maximize yield while minimizing byproducts.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

  • Scaffold modification : Replace the 2-chlorophenyl group with electron-withdrawing/donating substituents to assess activity shifts .
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole and compare pharmacokinetic profiles .
  • Proteolytic stability : Test derivatives in simulated gastric fluid (pH 2.0) to identify metabolically resistant analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Root-cause analysis :
    • Compare reagent purity (e.g., chloroacetyl chloride from different suppliers) .
    • Re-examine reaction timelines (e.g., extended reflux may degrade heat-sensitive intermediates) .
    • Validate stoichiometry via <sup>13</sup>C NMR quantitation of unreacted starting materials .

Q. What approaches reconcile divergent biological activity data in cell vs. animal models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability differences .
  • Species-specific metabolism : Use humanized mouse models or liver microsome assays to predict interspecies variability .

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